9-Methylfluorene-9-carbonyl chloride

描述

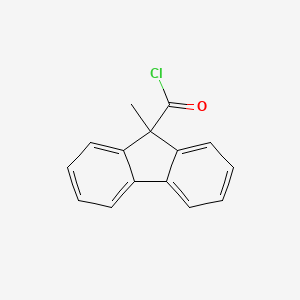

9-Methylfluorene-9-carbonyl chloride is an organic compound with the molecular formula C15H11ClO. It is a derivative of fluorene, where a methyl group is attached at the 9th position, and a carbonyl chloride group is also attached at the 9th position. This compound is known for its utility in various chemical reactions, particularly in carbonylation processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylfluorene-9-carbonyl chloride typically involves the chlorination of 9-Methylfluorene-9-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.

Types of Reactions:

Carbonylation Reactions: this compound is widely used in palladium-catalyzed carbonylation reactions. It serves as a source of carbon monoxide, facilitating the formation of ketones, amides, and esters.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Palladium Catalysts: Used in carbonylation reactions.

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Solvents: Common solvents include dichloromethane (CH2Cl2) and tetrahydrofuran (THF).

Major Products:

Ketones, Amides, and Esters: Formed through carbonylation reactions.

Substituted Fluorenes: Resulting from nucleophilic substitution reactions.

Chemistry:

Carbonylation Reactions: Used as a carbon monoxide source in the synthesis of various organic compounds.

Isotope Labeling: Employed in the synthesis of isotopically labeled compounds for research purposes.

Biology and Medicine:

Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

Material Science: Used in the production of polymers and advanced materials.

Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.

作用机制

The primary mechanism by which 9-Methylfluorene-9-carbonyl chloride exerts its effects is through its role as a carbon monoxide donor in carbonylation reactions. The compound releases carbon monoxide under the reaction conditions, which then participates in the formation of carbon-carbon and carbon-heteroatom bonds. The palladium catalyst facilitates the insertion of carbon monoxide into the organic substrate, leading to the formation of the desired products.

相似化合物的比较

9-Fluorenone: A related compound where the carbonyl group is directly attached to the fluorene ring without the methyl group.

9-Fluorenemethanol: A derivative with a hydroxymethyl group at the 9th position instead of a carbonyl chloride group.

9-Methylfluorene-9-carboxylic acid: The precursor to 9-Methylfluorene-9-carbonyl chloride.

Uniqueness: this compound is unique due to its dual functional groups (methyl and carbonyl chloride) at the 9th position, which makes it a versatile reagent in organic synthesis. Its ability to act as a carbon monoxide donor in carbonylation reactions sets it apart from other fluorene derivatives.

生物活性

9-Methylfluorene-9-carbonyl chloride, also known as COgen, is an organic compound with the molecular formula . It is primarily recognized for its role as a source of carbon monoxide (CO) in various synthetic organic chemistry applications, particularly in palladium-catalyzed carbonylation reactions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

- Molecular Formula :

- CAS Number : 82102-37-2

- Molecular Weight : 256.70 g/mol

- Appearance : Crystalline solid

- Hazard Classification : Causes severe skin burns and eye damage .

This compound acts as a carbon monoxide donor in chemical reactions. The release of CO under specific conditions facilitates the formation of carbonyl-containing compounds, which are crucial in various biochemical processes and synthetic pathways.

Target of Action

The primary target of action for this compound is through its participation in carbonylation reactions, where it aids in the synthesis of bioactive molecules that can influence cellular functions.

Mode of Action

In palladium-catalyzed reactions, this compound releases CO, enabling the formation of ketones, amides, and esters. This process can significantly enhance the yields of desired products in organic synthesis .

Biochemical Pathways

The compound primarily influences the carbonylation reaction pathway. By acting as a stable precursor to CO, it allows for controlled release during synthetic processes. This controlled release is essential for maintaining reaction efficiency and specificity.

Study on Carbonylation Reactions

A study published in Organic Letters demonstrated the effectiveness of this compound as a CO source in carbonylative Heck reactions. The research highlighted its ability to generate CO ex situ in a two-chamber system, which improved reaction yields significantly compared to traditional methods .

Photodecomposition Mechanisms

Research involving the photodecomposition of related compounds has provided insights into the stability and reactivity of this compound. For instance, experiments using femtosecond infrared spectroscopy have shown that derivatives like tert-butyl-9-methylfluorene-9-percarboxylate exhibit rapid fragmentation leading to reactive radicals that may play a role in subsequent chemical transformations .

Applications in Medicinal Chemistry

The ability to generate CO efficiently makes this compound a valuable tool in medicinal chemistry. Its application extends to:

- Development of new therapeutic agents through carbonylation processes.

- Labeling studies for tracking metabolic pathways using isotopically labeled variants .

Comparative Analysis

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 9-Methylfluorene | 900-95-6 | Precursor for derivatives; basic hydrocarbon structure |

| 9-Fluorenone | 486-25-9 | Ketone derivative with notable biological activity |

| 13C-labeled 9-Methylfluorene | 1072315-89-9 | Used for tracking chemical processes |

| tert-butyl-9-methylfluorene | N/A | Involved in radical formation studies |

科学研究应用

Synthesis of 9-Methylfluorene-9-carbonyl Chloride

The synthesis of this compound can be achieved through several methods, often involving the chlorination of 9-methylfluorene. The following pathways are commonly utilized:

- Direct Chlorination : Chlorination of 9-methylfluorene using thionyl chloride or phosphorus oxychloride.

- Carbonylation Reactions : Utilizing palladium-catalyzed carbonylation processes to introduce the carbonyl chloride functionality.

These synthetic routes allow for the production of high-purity this compound suitable for research applications.

Carbon Monoxide Source

One of the primary applications of this compound is as a source of carbon monoxide (CO) in carbonylation reactions. This method presents several advantages over traditional CO generation techniques:

- Safety : Reduces risks associated with high-pressure CO gas cylinders.

- Convenience : Provides a more manageable alternative for generating CO under mild conditions.

Studies have shown that under appropriate conditions, this compound decomposes to release CO, facilitating the formation of various carbonylated products such as ketones, amides, and esters .

Palladium-Catalyzed Reactions

The compound is particularly effective in palladium-catalyzed carbonylation reactions. It has been demonstrated that:

- Versatility : Compatible with numerous substrates and reaction conditions.

- Efficiency : Enhances reaction rates and yields compared to traditional methods.

This versatility makes it a valuable reagent in organic synthesis, allowing chemists to introduce carbonyl functionalities into diverse molecular frameworks .

Case Study 1: Synthesis of Ketones

A study highlighted the use of this compound in synthesizing ketones via palladium-catalyzed carbonylation. The reaction was conducted under mild conditions, leading to high yields of the desired ketone products. The ability to control the reaction environment allowed for fine-tuning of product selectivity.

Case Study 2: Amide Formation

Another research project explored the formation of amides using this compound as a CO source. The study demonstrated that this compound effectively facilitated the coupling of amines with carbon monoxide, resulting in high-yield amide products. This application underscores its utility in pharmaceutical chemistry where amide bonds are prevalent .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of compounds structurally related to this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Carbonyl Chloride | Reactive carbonyl group; versatile reagent |

| Fluorenone | Ketone | Lacks chlorocarbonyl functionality |

| Phenylacetone | Ketone | Different structural framework |

| Benzoyl Chloride | Aryl Carbonyl Chloride | Similar reactivity; different structure |

This comparison illustrates the unique position of this compound within organic synthesis pathways due to its distinct functional group and structural characteristics.

常见问题

Q. Basic: How is 9-Methylfluorene-9-carbonyl chloride utilized as a CO surrogate in palladium-catalyzed carbonylation reactions?

Methodological Answer:

this compound (COgen) serves as a solid CO surrogate that releases carbon monoxide (CO) via thermal decarbonylation. This avoids direct handling of toxic CO gas. It is typically employed in a two-chamber reactor system (COware) , where COgen is heated in one chamber to release CO, which diffuses into the reaction chamber containing the substrate and catalyst (e.g., Pd(dba)₂). This setup ensures compatibility between reagents and enables precise stoichiometric control of CO .

Q. Basic: What experimental design considerations are critical when employing COgen in carbonylation reactions?

Methodological Answer:

Key considerations include:

- Reactor Design : Use of a sealed two-chamber system (COware) to isolate COgen decarbonylation from the main reaction, preventing side reactions caused by incompatible reagents (e.g., fluoride sources in silacarboxylic acid systems) .

- Temperature Control : Optimal heating (typically 80–100°C) to ensure complete CO release from COgen without decomposing sensitive substrates .

- Catalyst-Ligand Pairing : Selection of Pd catalysts (e.g., Pd(dba)₂) and ligands (e.g., PCy₃) to enhance CO insertion efficiency .

Q. Advanced: How does COgen enable isotopic labeling (e.g., ¹³C) in carbonyl-containing products?

Methodological Answer:

COgen can be synthesized with ¹³C-labeled carbonyl groups, enabling the incorporation of isotopic labels into products during decarbonylation. For example:

- ¹³C-Labeled Aldehydes : Reductive carbonylation of aryl halides with ¹³COgen and potassium formate yields ¹³C-labeled aromatic aldehydes.

- Double Labeling : Combining ¹³COgen with deuterated formate (DCO₂K) introduces both ¹³C and D labels, as demonstrated in the synthesis of isotopically labeled florbetaben (a β-amyloid imaging agent) .

Q. Advanced: What factors influence selectivity between aldehyde and carboxylic acid formation in reductive carbonylations using COgen?

Methodological Answer:

Selectivity is modulated by:

- Ligand Bulkiness : Smaller ligands (e.g., PCy₃) favor aldehyde formation, while bulky ligands (e.g., P(tBu)₃) shift selectivity toward carboxylic acids due to steric effects on CO insertion .

- Additives : Tetrabutylammonium iodide (TBAI) acts as a phase-transfer agent, enhancing catalyst activity and aldehyde selectivity .

- Reduction Source : Potassium formate provides hydrides for reductive carbonylation, favoring aldehydes over acids .

Q. Advanced: How does COgen compare to other CO surrogates (e.g., formic acid, oxalyl chloride) in reaction efficiency and handling?

Methodological Answer:

- Yield : COgen provides superior yields (>90%) compared to formic acid (<50%) or oxalyl chloride (requires external CO generation) .

- Safety : COgen eliminates risks associated with handling gaseous CO or corrosive reagents (e.g., oxalyl chloride).

- Isotope Labeling : COgen is uniquely suited for ¹³C/¹⁴C labeling, unlike surrogates like methanol or chloroform .

Q. Advanced: What methodologies exist for analyzing the decarbonylation efficiency of COgen under varying reaction conditions?

Methodological Answer:

- Gas Chromatography (GC) : Quantifies CO release by measuring gas-phase CO concentration .

- Isotopic Tracking : Using ¹³COgen, decarbonylation efficiency is assessed via NMR or mass spectrometry to confirm ¹³C incorporation into products .

- Kinetic Studies : Monitoring reaction progress via in situ IR spectroscopy to correlate CO release rates with reaction temperature and catalyst loading .

属性

IUPAC Name |

9-methylfluorene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYOOHGEBHBNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548398 | |

| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82102-37-2 | |

| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene, 9-methyl, 9-carbonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。